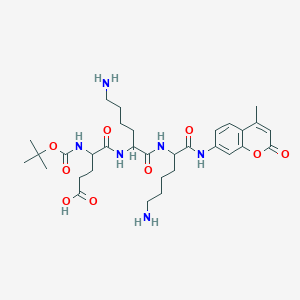
Octacosanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacosanedioic acid, also known as octacosane-1,28-dioic acid, is a long-chain dicarboxylic acid with the chemical formula C28H54O4. It is a white solid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial fields, including the production of dyes and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octacosanedioic acid is typically synthesized through the oxidation of long-chain hydrocarbons. One common method involves the reaction of octanoyl chloride with malonic acid in an organic solvent . The reaction conditions usually require a catalyst and controlled temperature to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of strong oxidizing agents and high temperatures to achieve efficient conversion rates. The resulting product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Octacosanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert it into long-chain alcohols.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain alcohols.
Substitution: Esters and other functionalized derivatives.
Scientific Research Applications
Octacosanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of long-chain fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of high-performance lubricants and specialty chemicals
Mechanism of Action
The mechanism of action of octacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting their fluidity and function. Its long hydrophobic chain allows it to interact with other lipid molecules, potentially influencing cellular processes such as signaling and membrane transport .
Comparison with Similar Compounds
Octadecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Hexacosanedioic acid: Another long-chain dicarboxylic acid with two fewer carbon atoms than octacosanedioic acid.
Comparison: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Compared to octadecanedioic acid, it has higher melting and boiling points, making it more suitable for high-temperature applications. Its longer chain also provides greater hydrophobicity, which can be advantageous in certain industrial and biological contexts .
Properties
CAS No. |
5632-97-3 |
|---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
octacosanedioic acid |
InChI |
InChI=1S/C28H54O4/c29-27(30)25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
InChI Key |
WHTKRYWWSTYDNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)
